molecular formula C8H9ClO3 B13615204 2-Chloro-3,4-dimethoxyphenol

2-Chloro-3,4-dimethoxyphenol

Cat. No.: B13615204
M. Wt: 188.61 g/mol
InChI Key: PXDFZHBWJARYDY-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-3,4-dimethoxybenzene with a hydroxide ion. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,4-dimethoxyphenol using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3,4-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.

    Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism by which 2-Chloro-3,4-dimethoxyphenol exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

  • 2-Chloro-4,5-dimethylphenol
  • 2-Chloro-3,4-dimethoxybenzyl alcohol
  • 2-Chloro-3,4-dimethoxyphenethylamine

Comparison: 2-Chloro-3,4-dimethoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom .

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-3,4-dimethoxyphenol

InChI

InChI=1S/C8H9ClO3/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4,10H,1-2H3

InChI Key

PXDFZHBWJARYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)Cl)OC

Origin of Product

United States

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